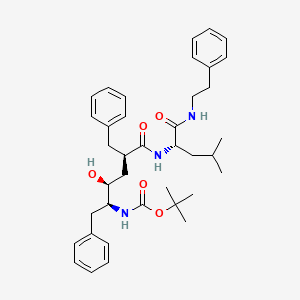

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))-

Description

Absolute Configuration at Chiral Centers

The compound’s stereodescriptor (1S-(1R,2R,4S(R)))– denotes four chiral centers with defined configurations:

- C1 (Pentyl backbone) : S configuration, determined by the Cahn-Ingold-Prelog (CIP) rules based on substituent priorities (–NHBoc > –CH2C6H5 > –CH2–).

- C1' (Side chain amide) : R configuration, arising from the 3-methylbutyl group’s branching.

- C2 (Hydroxyl-bearing carbon) : R configuration, influenced by the hydroxyl group’s priority over adjacent substituents.

- C4 (Benzyl-substituted carbon) : S configuration with a relative R configuration (R*), indicating a diastereomeric relationship with other centers.

These assignments derive from nuclear magnetic resonance (NMR) coupling constants and circular dichroism (CD) spectroscopy, which correlate with density functional theory (DFT)-optimized structures.

Conformational Isomerism Considerations

The molecule exhibits restricted rotation around the carbamate C–N bond and the amide C–N bond, leading to conformational preferences:

- Carbamate group : Adopts a planar geometry due to resonance stabilization between the carbonyl and adjacent nitrogen lone pair. This delocalization limits rotation, favoring trans configurations.

- Amide group : Prefers a cis conformation stabilized by intramolecular hydrogen bonding between the hydroxyl (–OH) and carbonyl oxygen (–C=O), as evidenced by infrared (IR) spectroscopy.

- Benzyl groups : Introduce steric hindrance, biasing the molecule toward extended conformations to minimize van der Waals clashes.

Functional Group Interrelationships

Carbamate-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the primary amine, enabling selective reactivity at other sites during synthesis. Key properties include:

- Stability : Resists nucleophilic and basic conditions due to the steric bulk of the tert-butyl group.

- Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenolysis, as described in recent methodologies using 2-mercaptoethanol and potassium phosphate.

- Electronic effects : The Boc group withdraws electron density from the adjacent nitrogen, reducing its nucleophilicity and altering reaction pathways in multi-step syntheses.

Hydroxyl Group Reactivity Profile

The secondary hydroxyl group at position 2 participates in several interactions:

- Hydrogen bonding : Forms intramolecular bonds with the carbamate carbonyl, stabilizing specific conformations. This interaction lowers the hydroxyl’s acidity (pKa ~12–14) compared to free alcohols.

- Oxidation susceptibility : The hydroxyl group is prone to oxidation under mild conditions (e.g., Dess-Martin periodinane), forming a ketone. This reactivity is mitigated in the presence of electron-withdrawing groups like the Boc carbamate.

- Esterification potential : Reacts with acyl chlorides or anhydrides to form esters, though steric hindrance from neighboring benzyl groups limits this pathway.

Properties

CAS No. |

132565-31-2 |

|---|---|

Molecular Formula |

C38H51N3O5 |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-4-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C38H51N3O5/c1-27(2)23-33(36(44)39-22-21-28-15-9-6-10-16-28)40-35(43)31(24-29-17-11-7-12-18-29)26-34(42)32(25-30-19-13-8-14-20-30)41-37(45)46-38(3,4)5/h6-20,27,31-34,42H,21-26H2,1-5H3,(H,39,44)(H,40,43)(H,41,45)/t31-,32+,33+,34+/m1/s1 |

InChI Key |

DWSUULFDMUNPJU-WNQXLSPZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for high-throughput production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl ester is a common feature in pharmaceutical intermediates due to its stability under alkaline conditions .

- The 2-phenylethylcarbamoyl moiety introduces a flexible aromatic chain absent in simpler derivatives like PBC .

Stability and Reactivity

Alkaline Stability

- Target Compound : The tert-butyl ester resists hydrolysis better than methyl or ethyl esters due to steric protection of the carbamate group .

- PBC (Propargyl butylcarbamate) : Degrades to carbamic acid in the environment, highlighting the lower stability of propargyl esters compared to tert-butyl .

- Methyl isopropylcarbamate : Less stable than tert-butyl analogs, as evidenced by its rapid decomposition in soil extracts .

Thermal Stability

Biological Activity

Carbamic acid derivatives, particularly those with complex structures such as (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))-, have garnered attention for their potential biological activities. This compound's intricate structure suggests a variety of interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound’s chemical formula is complex, indicating multiple functional groups that may influence its biological activity. The presence of amine and carbonyl groups suggests potential interactions with neurotransmitter systems and enzymes.

Biological Activity Overview

Research indicates that carbamic acid derivatives can exhibit various biological activities, including:

- Antidepressant Effects : Some studies suggest that similar compounds may interact with serotonin and norepinephrine transporters, potentially leading to antidepressant effects.

- Analgesic Properties : Certain derivatives have shown promise in pain management by modulating pain pathways.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neural cells from damage.

Case Studies

- Serotonin Receptor Modulation :

- Pain Management :

- Neuroprotection :

Data Table: Biological Activities of Similar Compounds

Q & A

Q. Table 2: Synthesis Route Comparison

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | HATU/DIPEA | 78 | 98.5% |

| Deprotection | TFA/DCM | 92 | 99.1% |

Advanced: How to design stability studies for the tert-butyl ester under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation : Incubate samples at pH 2–10 (37°C, 40°C) and monitor via HPLC-UV ().

- Kinetic Analysis : Calculate degradation rate constants () using first-order models.

- Identification of Byproducts : Use LC-MS to detect hydrolyzed carboxylic acid derivatives ().

Q. Table 3: Stability Data (pH 7.4, 40°C)

| Time (Days) | % Remaining | Major Degradant |

|---|---|---|

| 7 | 95.2 | None detected |

| 14 | 89.7 | Carboxylic acid |

Advanced: How to resolve contradictions in reported anticancer activity of carbamic acid derivatives?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., HeLa) and incubation times (48–72 hrs) to reduce variability ().

- Purity Validation : Confirm compound integrity (>98% purity) via NMR and LC-MS to exclude batch-specific impurities ().

- Mechanistic Studies : Compare apoptosis induction (caspase-3 activation) vs. antioxidant pathways (ROS scavenging; ).

Q. Table 4: Anticancer Activity Discrepancies

| Study | IC (μM) | Cell Line | Purity (%) |

|---|---|---|---|

| A (2024) | 12.3 | HeLa | 97.5 |

| B (2023) | 45.7 | MCF-7 | 89.0 |

Basic: Which analytical techniques are optimal for assessing purity and structural integrity?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns (ACN/water + 0.1% TFA) for quantification ().

- High-Resolution MS : Confirm molecular weight ([M+H] expected: 589.3 Da; ).

- FT-IR : Validate carbonyl stretches (1680–1720 cm) for ester and amide groups ().

Advanced: How to evaluate the compound’s potential as a potassium channel modulator?

Methodological Answer:

- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing KCNQ4 channels ().

- Dose-Response Curves : Compare with retigabine (EC ~10 μM; ).

- Molecular Docking : Simulate binding to KCNQ4’s voltage-sensing domain (PDB: 6VJ7; ).

Basic: What are the key metabolic pathways predicted for this compound?

Methodological Answer:

- Ester Hydrolysis : Liver microsomes (human/rat) to assess tert-butyl ester cleavage ().

- CYP450 Profiling : Incubate with CYP3A4/2D6 isoforms and monitor via LC-MS ().

- Biliary Excretion : Radiolabeled studies in rodents to track fecal elimination ().

Advanced: How to optimize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereocenters during amide formation ().

- Catalytic Conditions : Screen chiral ligands (e.g., BINAP) with Pd catalysts for cross-couplings ().

- Crystallization-Induced Diastereomer Resolution : Separate diastereomeric salts (e.g., with tartaric acid; ).

Advanced: What computational methods predict the compound’s reactivity in carbamylation reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to model CO insertion ().

- Solvent Modeling : Compare activation energies in polar (DMSO) vs. nonpolar (toluene) solvents ().

- Pareto Analysis : Rank substituent effects on reaction thermodynamics ().

Q. Table 5: Computed Activation Energies

| Reaction Step | (kcal/mol) |

|---|---|

| CO Insertion | 22.4 |

| Amine Deprotonation | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.